2-(Phenylamino)acetonitrile

Green Chemistry Process Intensification Dye Intermediate

Supply challenge: Standard anilinoacetonitrile lots exhibit caking and poor flowability, causing downtime in automated solids handling and compromising long-term storage stability. Sourcing the patented stable crystalline form resolves this by ensuring free-flowing consistency and eliminating material clumping during inventory hold and transport. Verified benefits: • >99% synthesis yield in continuous flow/microreactor processes, reducing raw material cost vs. batch methods. • Validated as core purine scaffold precursor for ATP-competitive kinase inhibitor discovery. • Demonstrated plant pathogen inhibition at 100 ppm against Rhizoctonia, Botrytis, and Fusarium spp.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 3009-97-0
Cat. No. B1205223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenylamino)acetonitrile
CAS3009-97-0
Synonyms2-aminophenylacetonitrile
phenylglycine nitrile
phenylglycinonitrile
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NCC#N
InChIInChI=1S/C8H8N2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,7H2
InChIKeyKAXCEFLQAYFJKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Phenylamino)acetonitrile: Core Intermediate


2-(Phenylamino)acetonitrile, also known as N-phenylglycinonitrile or anilinoacetonitrile (CAS: 3009-97-0, C8H8N2, MW 132.16), is a bifunctional organic compound containing both an aniline amino group and an acetonitrile group [1]. It appears as a yellowish to tan solid with a melting point of approximately 40 °C and a density range of 1.05–1.20 g/mL . This compound serves as a fundamental industrial intermediate in the large-scale production of synthetic indigo dye for denim and as a versatile synthetic building block in medicinal chemistry, particularly for generating purine derivatives with protein kinase inhibitory activity [1].

Synthesis High-yield continuous microreactor process
Solid Form Stable polymorph engineered for handling
Research Use Scaffold for ATP-competitive kinase inhibitor synthesis
Screening Plant pathogen inhibitor screening hit

2-(Phenylamino)acetonitrile Key Differentiators


While other α-aminonitriles, such as N-benzylglycinonitrile, or substituted anilinoacetonitriles (e.g., 2-phenyl-2-(p-tolylamino)acetonitrile) may appear structurally analogous, they cannot be freely substituted for 2-(phenylamino)acetonitrile in procurement decisions. As demonstrated in the evidence below, the compound's differentiation hinges on three quantifiable pillars: (1) its exceptionally high industrial synthesis efficiency (>99% yield), which directly impacts cost-of-goods and procurement pricing [1]; (2) a patented crystalline form that uniquely resolves industrial storage and handling instability, a critical factor for logistics and inventory management [2]; and (3) its specific, validated role as a core building block for synthesizing ATP-competitive kinase inhibitors, a function not replicated by simple homologs or substituted variants due to distinct steric and electronic requirements in the purine scaffold [3].

Synthesis Efficiency
Other α-aminonitriles may not achieve comparable high-yield microreactor performance, affecting cost and waste profile.
Crystal Stability
Standard forms may cake and have poor flow; the patented polymorph is engineered for storage and handling.
Scaffold Specificity
Structural analogs (e.g., p-tolyl derivative) are reported for metal coordination, not kinase inhibitor synthesis.

2-(Phenylamino)acetonitrile Quantitative Comparison


Microreactor vs. Batch Synthesis Yield

In the industrial synthesis of 2-(phenylamino)acetonitrile, a microreactor-based continuous process achieves a product purity of ≥98.0% and a yield exceeding 99.9% [1]. A comparable microreactor study reported a yield of 99.0% and a content of 99.4% [2]. In contrast, conventional batch processes for the same compound (e.g., those based on CN102627581A) yield only approximately 92% [3].

Synthesis Yield
Head-to-head
99.9% yield (microreactor) vs. 92% (batch)
Supports cost-effective procurement
Yield difference impacts large-scale cost
Green Chemistry Process Intensification Dye Intermediate

Plant Pathogen Inhibition

Recent screening efforts have identified 2-(phenylamino)acetonitrile as a novel plant pathogen inhibitor, a function distinct from its primary role as an indigo intermediate. The compound demonstrates effective antimicrobial activity at an application concentration of 100 ppm against multiple agriculturally relevant pathogens [1]. The patent specifically claims utility against fungal genera including Rhizoctonia, Botrytis, Sclerotinia, and Fusarium, as well as the bacterial genus Pseudomonas [1].

Plant Pathogen Inhibition
Class-level
Effective at 100 ppm against Rhizoctonia, Botrytis, etc.
Supports antimicrobial screening context
Data to verify for specific biocidal development
Agrochemical Antimicrobial Biocide Plant Pathogen

Stable Crystal Polymorph

A patented new crystalline form of 2-(phenylamino)acetonitrile was developed to address the poor flowability and tendency to cake of the standard industrial product [1]. This new polymorph exhibits a unique X-ray powder diffraction (XRPD) pattern with characteristic peaks at 2θ values of 15.440°, 22.800°, 24.639°, 18.368°, 27.087°, and 31.124° (±0.2°) [1]. The patent claims this form provides superior stability and processability compared to the standard solid [1].

Crystal Polymorph
Head-to-head
XRPD peaks: 15.44°, 22.80°, 24.64° etc.
Enables consistent solid handling
Characteristic XRPD pattern for identity
Solid State Chemistry Polymorph XRPD Stability

Kinase Inhibitor Scaffold

2-(Phenylamino)acetonitrile serves as a crucial building block for synthesizing purine derivatives that act as competitive inhibitors of ATP binding in protein kinases [1]. This utility is structurally distinct from close analogs like 2-phenyl-2-(p-tolylamino)acetonitrile, which have primarily been explored as bidentate ligands for transition metal complexes [2].

Synthetic Utility
Class-level
Precursor to ATP-competitive purine inhibitors, unlike p-tolyl analog (metal complexes)
Supports kinase inhibitor synthesis workflow
Utility of final purine derivatives, not nitrile itself
Medicinal Chemistry Kinase Inhibitor Purine Derivative Drug Discovery

Microreactor Process Intensification

The microreactor synthesis of 2-(phenylamino)acetonitrile dramatically reduces reaction time from hours to mere seconds compared to traditional batch processes [1]. This process intensification, combined with near-quantitative yields (>99%), leads to a significantly lower E-factor (waste-to-product ratio) and a smaller process footprint [1][2].

Process Time
Head-to-head
Reaction time: seconds vs. hours
Enables green process scale-up
E-factor reduction context
Green Chemistry Microreactor Process Intensification Sustainability

2-(Phenylamino)acetonitrile Key Applications


Indigo Dye Production

This is the primary industrial application. Procurement should be prioritized for facilities utilizing or planning to implement continuous flow/microreactor technology, where the >99% synthesis yield of 2-(phenylamino)acetonitrile [1] directly translates to a >7% reduction in raw material cost and waste compared to conventional batch processes [2]. The high purity (≥98%) [1] also ensures consistent downstream conversion to indigo, with a typical overall indigo yield of 84% from the phenylglycinonitrile intermediate [3].

Stable Form for Bulk Handling

For procurement and supply chain managers, sourcing the patented stable crystalline form [1] is the optimal choice when the compound will be stored for extended periods, transported over long distances, or fed via automated solids handling systems. The patented form was specifically invented to overcome the standard product's tendency to cake and exhibit poor flowability [1], thereby preventing costly downtime and quality control issues associated with material clumping.

Agrochemical Biocide Development

Research and development teams in the agrochemical sector should procure 2-(phenylamino)acetonitrile to explore its newly identified activity as a plant pathogen inhibitor. A recommended starting point for formulation is an effective concentration of 100 ppm [1]. Its demonstrated efficacy against economically significant pathogens like Rhizoctonia, Botrytis, and Fusarium [1] makes it a compelling scaffold for the development of next-generation fungicides and bactericides, differentiating its procurement from purely dye-related applications.

Kinase Inhibitor Synthesis

Medicinal chemistry groups focused on developing ATP-competitive kinase inhibitors should procure 2-(phenylamino)acetonitrile as a key starting material. Its utility in constructing the purine core of these bioactive molecules is well-documented [1]. The procurement of this specific α-aminonitrile is critical, as even closely related analogs like 2-phenyl-2-(p-tolylamino)acetonitrile have been explored for fundamentally different applications, such as metal coordination chemistry, and lack the documented utility in medicinal chemistry [2].

Application
Selection Property
Validation Focus
Indigo dye synthesis
High-yield microreactor process
Continuous flow process validation
Bulk storage and handling
Non-caking polymorph
XRPD and flowability testing
Plant pathogen inhibitor screening
Antimicrobial screening context
MIC and pathogen panel evaluation
Kinase inhibitor research
Purine scaffold specificity
Scaffold incorporation and kinase assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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